N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a pyrazole ring, a tetrazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Tetrazole Ring Formation: The tetrazole ring can be synthesized by the [2+3] cycloaddition reaction of azides with nitriles.
Coupling Reactions: The final compound is obtained by coupling the tetrahydrofuran, pyrazole, and tetrazole intermediates with a benzoyl chloride derivative under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while nucleophilic substitution at the benzamide moiety could produce various substituted amides.
Scientific Research Applications
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, depending on its biological activity profile.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide: Unique due to the combination of tetrahydrofuran, pyrazole, and tetrazole rings.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide: Lacks the tetrazole ring, which may alter its biological activity and chemical reactivity.
N-(1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the tetrahydrofuran ring, potentially affecting its solubility and interaction with biological targets.
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to participate in diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(11-2-1-3-13(6-11)22-10-16-19-20-22)18-12-7-17-21(8-12)14-4-5-24-9-14/h1-3,6-8,10,14H,4-5,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJQXXABJSJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.